molecular formula C9H16O3 B158293 6-Hydroxyhexyl acrylate CAS No. 10095-14-4

6-Hydroxyhexyl acrylate

Cat. No.: B158293
CAS No.: 10095-14-4
M. Wt: 172.22 g/mol
InChI Key: OCIFJWVZZUDMRL-UHFFFAOYSA-N
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Description

6-Hydroxyhexyl acrylate is an organic compound characterized by the presence of both an acrylate group and a hydroxyl group attached to a hexyl chain. Its chemical formula is C9H16O3, and it typically appears as a clear to pale yellow liquid. This compound is known for its high reactivity and multifunctionality, making it valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyhexyl acrylate can be synthesized through the esterification of acrylic acid with 1,6-hexanediol. The reaction typically involves heating the mixture of acrylic acid, 1,6-hexanediol, a copper salt polymerization inhibitor, and a catalyst (such as p-toluenesulfonic acid) to around 105-110°C. The reaction is carried out for approximately 1.5 hours, resulting in a reaction solution containing this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar esterification processes. The reaction mixture is subjected to continuous countercurrent centrifugal extraction to remove by-products and unreacted starting materials. Cyclohexane is often used as the extraction agent to achieve high purity and yield .

Scientific Research Applications

Polymer Industry

6-Hydroxyhexyl acrylate serves as a crucial monomer in the synthesis of various acrylic resins. Its applications include:

  • Coatings : Used in the formulation of durable and flexible coatings that provide excellent adhesion and resistance to environmental factors.
  • Adhesives : Enhances the performance of adhesives due to its strong bonding capabilities and flexibility.
  • Sealants : Utilized in sealant formulations for construction and automotive applications, providing effective barriers against moisture and contaminants.

Biomedical Applications

The biocompatibility of this compound makes it suitable for several medical applications:

  • Hydrogels : Employed in the synthesis of hydrogels used for drug delivery systems, offering controlled release properties.
  • Tissue Engineering : Utilized in scaffolds for tissue engineering due to its ability to support cell growth and proliferation while maintaining structural integrity.
  • Surgical Adhesives : Formulated into histocompatible adhesives that can bond biological tissues, providing alternatives to traditional sutures. Studies have shown that mixtures containing this compound exhibit excellent biological tolerance and rapid adhesion properties .

UV-Curable Formulations

This compound is widely used in UV-curable applications:

  • Inks and Varnishes : Its rapid polymerization under UV light makes it ideal for inks used in printing processes, providing quick drying times and durability.
  • Dental Materials : Incorporated into dental adhesives and composites, enhancing their performance through improved adhesion and flexibility.

Case Study 1: Biomedical Adhesive Development

Research has demonstrated that adhesive compositions containing this compound significantly outperform traditional adhesives in ophthalmic surgery. The adhesive provided strong bonding within minutes while being biocompatible and gradually degradable, facilitating natural healing processes .

Case Study 2: Polymer Coating Applications

A study on the use of this compound in protective coatings highlighted its effectiveness in enhancing adhesion to substrates while improving resistance to environmental degradation. The resulting coatings demonstrated superior mechanical properties compared to those made with conventional monomers .

Mechanism of Action

The mechanism of action of 6-hydroxyhexyl acrylate primarily involves its acrylate and hydroxyl functional groups. The acrylate group enables rapid polymerization when exposed to UV light, making it useful in UV-curable formulations. The hydroxyl group enhances adhesion and flexibility in polymers, improving their performance in various applications .

Comparison with Similar Compounds

    2-Hydroxyethyl acrylate: Similar in structure but with a shorter ethyl chain instead of a hexyl chain.

    Hydroxypropyl acrylate: Contains a propyl chain with a hydroxyl group.

    Hydroxybutyl acrylate: Features a butyl chain with a hydroxyl group.

Uniqueness: 6-Hydroxyhexyl acrylate is unique due to its longer hexyl chain, which provides enhanced flexibility and adhesion properties compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring strong and durable bonds .

Biological Activity

6-Hydroxyhexyl acrylate (HHHA), a compound with the molecular formula C9H16O3, is an acrylate ester that has garnered attention for its potential biological applications, particularly in medical adhesives and coatings. This article delves into its biological activity, synthesis, applications, and relevant case studies.

  • Molecular Weight : 172.22 g/mol
  • IUPAC Name : 6-hydroxyhexyl prop-2-enoate
  • CAS Number : 10095-14-4
  • Structure :
C CC O OCCCCCCO\text{C CC O OCCCCCCO}

Synthesis

The synthesis of this compound typically involves the reaction of acrylic acid with 1,6-hexanediol under acidic conditions. The process can yield varying selectivity and conversion rates depending on the reaction parameters. For instance, one method reported a selectivity of 82.8% and a conversion rate of 78.1% under specific conditions involving copper catalysts and controlled temperatures .

Adhesive Properties

One of the primary biological activities of this compound is its use in adhesive formulations, particularly in surgical applications. Research indicates that when combined with cyanoacrylate, HHHA forms a histocompatible adhesive suitable for bonding biological tissues. This adhesive demonstrates several advantages:

  • Fast Curing : Adhesive formulations containing HHHA can bond tissues within minutes.
  • Biocompatibility : Histological evaluations show acceptable levels of necrosis and inflammation, indicating good tissue tolerance .
  • Degradation : The polymerized adhesive degrades within a month, facilitating natural healing processes without prolonged foreign material presence .

Cytotoxicity Studies

Studies assessing the cytotoxicity of HHHA have shown that while it is generally well-tolerated by biological tissues, excessive concentrations can lead to localized toxicity. For example, experiments with fibroblast cell lines demonstrated that higher concentrations resulted in significant cytotoxic effects, while lower concentrations were non-toxic .

Case Studies

  • Surgical Adhesive Performance :
    • A study evaluated the performance of an adhesive comprising HHHA and n-butyl cyanoacrylate in ophthalmic surgery. The results indicated successful bonding of conjunctival tissues with minimal inflammatory response .
  • Tissue Regeneration :
    • In a comparative study on various acrylates used for tissue bonding, HHHA-based adhesives showed superior performance in promoting tissue regeneration and reducing healing time compared to traditional suturing methods .
  • In Vivo Testing :
    • In vivo tests involving animal models highlighted that HHHA adhesives did not elicit significant adverse reactions when applied to surgical sites, supporting its potential for clinical use .

Safety and Toxicity

While this compound exhibits promising biological activity, safety assessments are crucial. Toxicological evaluations indicate that exposure to high concentrations can lead to irritation and cytotoxicity. Therefore, appropriate handling and formulation strategies are essential to mitigate risks during clinical applications.

Properties

IUPAC Name

6-hydroxyhexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-9(11)12-8-6-4-3-5-7-10/h2,10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIFJWVZZUDMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143589
Record name 6-Hydroxyhexyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10095-14-4
Record name 6-Hydroxyhexyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10095-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyhexyl acrylate
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Record name 6-Hydroxyhexyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxyhexyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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